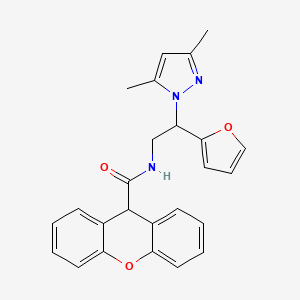

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-16-14-17(2)28(27-16)20(23-12-7-13-30-23)15-26-25(29)24-18-8-3-5-10-21(18)31-22-11-6-4-9-19(22)24/h3-14,20,24H,15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXFNBJLASGZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a xanthene core, a pyrazole ring, and a furan moiety. Its molecular formula is . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine and suitable diketones.

- Attachment of the Furan Ring : A Friedel-Crafts acylation reaction is commonly employed to introduce the furan moiety.

- Formation of the Xanthene Carboxamide : This involves coupling reactions with xanthene derivatives under amide bond-forming conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | G2/M phase arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro testing against several bacterial strains revealed notable zones of inhibition, indicating its potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in cell signaling pathways related to cancer progression and microbial resistance. Detailed biochemical studies are needed to elucidate these interactions further.

Study 1: Anticancer Activity

A study conducted by Zhang et al. (2023) assessed the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Study 2: Antimicrobial Efficacy

Research by Patel et al. (2024) focused on the antimicrobial properties of this compound. The study found that it was particularly effective against Gram-positive bacteria, suggesting its potential application in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrazole and Furan Moieties

Compound A : N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide ()

- Key Differences : The pyrazole ring in Compound A has a 4-furan substituent instead of 3,5-dimethyl groups.

- Steric Effects: The 3,5-dimethyl groups in the target compound increase steric bulk, which may hinder binding to flat protein pockets but enhance hydrophobic interactions. Molecular Weight: Calculated molecular weight differences (~28 g/mol lower for Compound A due to lack of methyl groups) could affect pharmacokinetic profiles .

Carbazole-Based Analogs ()

Compound 24 : 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one

Compound 25 : 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Core Structure : Carbazole (nitrogen-containing tricyclic system) vs. xanthene (oxygen-containing tricyclic system).

- Implications :

- Aromaticity and Rigidity : Carbazole’s nitrogen atoms may facilitate stronger π-π stacking interactions in biological targets, whereas xanthene’s oxygen could enhance fluorescence.

- Applications : Carbazole derivatives are often explored for anticancer and antimicrobial activities, whereas xanthene carboxamides may have niche roles in imaging or enzyme inhibition .

Ranitidine-Related Compounds ()

Ranitidine Nitroacetamide: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide

- Key Differences : Ranitidine derivatives feature a nitroacetamide group and sulphanyl linkages, contrasting with the xanthene carboxamide and pyrazole in the target compound.

- Implications :

- Pharmacology : Ranitidine’s nitro group is critical for H₂ receptor antagonism (reducing gastric acid), whereas the target compound’s xanthene-pyrazole system may target different pathways.

- Solubility : The sulphanyl and nitro groups in ranitidine improve aqueous solubility, while the target compound’s dimethylpyrazole may reduce it .

Tetrahydrocarbazole Derivatives ()

Example : N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

- Core Structure : Partially saturated carbazole vs. fully aromatic xanthene.

- Electronic Profile: Reduced aromaticity in tetrahydrocarbazole may diminish fluorescence but improve metabolic stability compared to xanthene .

Comparative Data Table

*Calculated using molecular formula and standard atomic weights.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step organic reactions, including coupling of pyrazole and furan moieties, followed by xanthene carboxamide formation. Key considerations include:

- Solvent selection : Dimethylformamide (DMF) is often used for its polar aprotic properties, facilitating nucleophilic substitutions .

- Temperature control : Reactions may require precise heating (e.g., 80–100°C) to avoid side products .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified via HPLC . Example protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3,5-dimethylpyrazole, furan-2-yl ethyl bromide, DMF, 80°C | Pyrazole-furan coupling |

| 2 | 9H-xanthene-9-carbonyl chloride, triethylamine | Carboxamide formation |

| 3 | Ethyl acetate/hexane recrystallization | Final purification |

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with pyrazole protons appearing at δ 2.1–2.3 ppm (methyl groups) and furan protons at δ 6.3–7.4 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 473.2) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths and angles (e.g., C=O bond ≈ 1.22 Å) .

Q. What are the compound’s key physicochemical properties relevant to bioavailability?

- Solubility : Limited aqueous solubility; DMSO or DMF is recommended for in vitro studies .

- LogP : Predicted ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2). The xanthene core may occupy hydrophobic pockets, while pyrazole interacts with catalytic residues .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using descriptors like Hammett constants .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) with standardized protocols (IC50 ± SEM).

- Off-target profiling : Use kinase panels or proteome arrays to identify non-specific interactions .

- Meta-analysis : Compare data across studies while controlling for variables like cell line (e.g., HeLa vs. MCF-7) or assay duration .

Q. How can researchers elucidate the mechanism of action for this compound in cancer models?

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .

- Western blotting : Quantify protein targets (e.g., phosphorylated ERK or Akt) post-treatment .

- Inhibitor rescue assays : Co-treat with pathway-specific inhibitors (e.g., PD98059 for MAPK) to confirm target engagement .

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Introduce ester groups to improve solubility; hydrolyze in vivo to active form .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release, monitored via HPLC .

- Pharmacokinetic assays : LC-MS/MS quantifies plasma concentrations (Cmax, t1/2) in rodent models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.